Cas no 1909287-62-2 (3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea)

3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea

- 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea

-

- インチ: 1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6-,7-/m1/s1

- InChIKey: DNSNIORUJNTUIE-RNFRBKRXSA-N

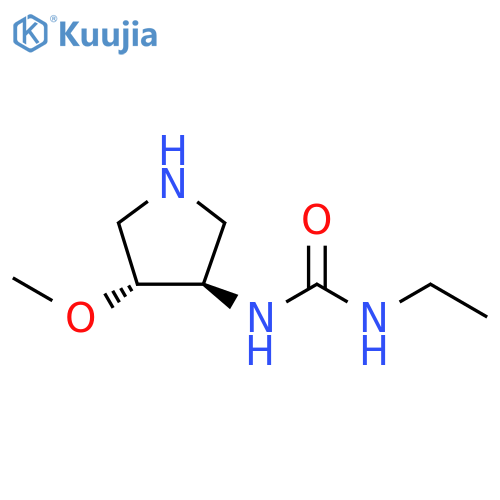

- ほほえんだ: N([C@@H]1CNC[C@H]1OC)C(=O)NCC

3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146349-0.5g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 0.5g |

$1619.0 | 2023-02-15 | ||

| Enamine | EN300-146349-2.5g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 2.5g |

$3304.0 | 2023-02-15 | ||

| Enamine | EN300-146349-1.0g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-146349-0.1g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 0.1g |

$1484.0 | 2023-02-15 | ||

| Enamine | EN300-146349-2500mg |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 2500mg |

$3304.0 | 2023-09-29 | ||

| Enamine | EN300-146349-50mg |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 50mg |

$1417.0 | 2023-09-29 | ||

| Enamine | EN300-146349-10.0g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 10.0g |

$7250.0 | 2023-02-15 | ||

| Enamine | EN300-146349-0.25g |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 0.25g |

$1551.0 | 2023-02-15 | ||

| Enamine | EN300-146349-250mg |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 250mg |

$1551.0 | 2023-09-29 | ||

| Enamine | EN300-146349-500mg |

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

1909287-62-2 | 500mg |

$1619.0 | 2023-09-29 |

3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea 関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

3. Back matter

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylureaに関する追加情報

Introduction to 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea (CAS No. 1909287-62-2)

3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea, identified by its Chemical Abstracts Service (CAS) number 1909287-62-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the urea derivative class, a well-documented category known for its diverse biological activities and potential therapeutic applications. The structural uniqueness of 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea lies in its pyrrolidinyl moiety, which is chiral and exhibits stereospecific interactions with biological targets, making it a promising candidate for drug development.

The pyrrolidin-3-ylurea scaffold is particularly intriguing due to its ability to modulate enzyme activity and receptor binding. In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target enzymes involved in metabolic pathways and signal transduction. The 3R,4R stereochemistry of the pyrrolidin ring in this compound suggests a high degree of specificity, which is crucial for minimizing off-target effects—a key consideration in modern drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies indicate that 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea may exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. The methoxy group at the 4-position of the pyrrolidine ring further enhances its pharmacological potential by influencing both solubility and metabolic stability.

The synthesis of 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea involves multi-step organic reactions, typically starting from commercially available precursors. The stereoselective formation of the (3R,4R) configuration is a critical step, often achieved through asymmetric synthesis techniques such as chiral auxiliary-assisted reactions or transition-metal-catalyzed processes. These synthetic methodologies ensure high enantiomeric purity, which is essential for biological activity.

In the realm of drug discovery, the development of novel scaffolds like 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea represents a significant stride forward. Its structural features align well with current trends in medicinal chemistry, where compounds with complex stereochemistry are being prioritized due to their improved efficacy and selectivity. Preliminary in vitro studies have demonstrated promising results in terms of bioactivity against disease-relevant targets, warranting further investigation.

The pharmacokinetic profile of 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea is another critical aspect that influences its potential as a therapeutic agent. Urea derivatives are known for their favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance. However, detailed pharmacokinetic studies are necessary to fully characterize this compound’s behavior in vivo. Such studies will provide insights into dosing regimens and potential drug-drug interactions.

From a regulatory perspective, the development of new chemical entities like 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea must adhere to stringent guidelines set forth by global health authorities. Good Manufacturing Practices (GMP) must be followed during production to ensure consistency and safety. Additionally, comprehensive toxicological assessments are required to evaluate potential side effects before human clinical trials can commence.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way novel compounds are identified and optimized. Predictive models can now forecast the likelihood of success for lead compounds based on their structural features. In this context, 3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-yurea stands out as a compound with high predictive potential due to its unique structural attributes.

Future research directions for 1909287-62-2 may include exploring its efficacy in animal models of disease and conducting first-in-human trials to assess safety and tolerability. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating preclinical findings into clinical reality.

The versatility of pyrrolidine-based ureas as pharmacophores is evident from their wide range of biological activities. By fine-tuning the substituents on the pyrrolidine ring—such as introducing halogens or other functional groups—scientists can modulate potency and selectivity further. This flexibility makes compounds like 1909287–62–2 valuable tools for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion, 1909287–62–2 (CAS No.) represents an exciting advancement in pharmaceutical chemistry with its unique stereochemistry and promising biological profile. As research continues to uncover new therapeutic applications for urea derivatives, this compound could play a pivotal role in addressing unmet medical needs across various disease areas.

1909287-62-2 (3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea) 関連製品

- 1291251-78-9(4-(2-amino-3-phenylpropanamido)butanoic acid)

- 107294-87-1(3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide)

- 197901-00-1((2s,3s)-2,3-dihydroxybutanedioic Acid; Ethyl (3r)-3-benzylpiperid Ine-3-carboxylate)

- 188748-63-2(Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-)

- 865075-19-0(3-(4-Propyl-piperidin-1-yl)-propylamine)

- 2098075-80-8(3-(Propan-2-yl)-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1326936-24-6(1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine)

- 1803945-53-0(6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)

- 1493833-54-7((1-(Pyridin-2-yl)azetidin-3-yl)methanamine)

- 590-90-9(4-hydroxybutan-2-one)